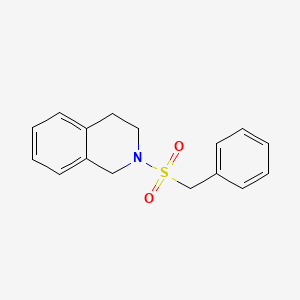

2-(benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfonyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c18-20(19,13-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)12-17/h1-9H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHISYJAKZOFDCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 Benzylsulfonyl 1,2,3,4 Tetrahydroisoquinoline

Reactivity of the Sulfonyl Group

The benzylsulfonyl group in 2-(benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline primarily serves as a protecting group for the nitrogen atom. Its removal, a process known as desulfonylation, regenerates the secondary amine of the parent tetrahydroisoquinoline, making it a crucial step in synthetic sequences that utilize this protecting strategy.

Reductive cleavage is a common method for the removal of sulfonyl groups. libretexts.org A variety of reducing agents can accomplish this transformation, with the choice of reagent depending on the presence of other functional groups within the molecule. Methods for the reductive desulfonylation of N-sulfonyl tetrahydroisoquinolines have been reported, leading to the formation of 1,2,3,4-tetrahydroisoquinolines. researchgate.net These reactions typically involve active metals or hydride reagents.

| Reaction | Reagents and Conditions | Product | Description |

| Reductive Desulfonylation | Active metals (e.g., Na/Hg, Mg) or hydride reagents (e.g., LiAlH₄) | 1,2,3,4-Tetrahydroisoquinoline (B50084) | Cleavage of the N-S bond to remove the benzylsulfonyl group and yield the free secondary amine. libretexts.orgresearchgate.net |

Functional Group Interconversions on Aromatic Rings and Side Chains

The benzylsulfonyl group significantly influences the reactivity of the tetrahydroisoquinoline skeleton, particularly at the C1 position and on the fused aromatic ring.

Reactivity at the C1 Position:

The most notable reactivity of N-sulfonylated tetrahydroisoquinolines occurs at the C1 position, which is adjacent to the nitrogen atom. The electron-withdrawing sulfonyl group stabilizes a positive charge at the nitrogen, thereby facilitating the oxidation of the C1-H bond to form a stable N-sulfonyl iminium ion intermediate. mdpi.com This electrophilic intermediate can be trapped in situ by a wide array of nucleophiles, enabling a diverse range of C1-functionalizations. This metal-free oxidative C(sp³)–H functionalization is a powerful tool for the synthesis of C1-substituted tetrahydroisoquinoline derivatives. mdpi.com

One common oxidant for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.com The reaction proceeds under mild conditions and is compatible with various nucleophiles.

| N-Sulfonyl Group | Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Tosyl | Allyltributylstannane | DDQ, 4Å MS, DCM, rt | (±)-1-Allyl-2-tosyl-1,2,3,4-tetrahydroisoquinoline | 89 | nih.gov |

| N-Mesyl | Allyltributylstannane | DDQ, 4Å MS, DCM, rt | (±)-1-Allyl-2-mesyl-1,2,3,4-tetrahydroisoquinoline | 72 | nih.gov |

| N-Nosyl | Allyltributylstannane | DDQ, 4Å MS, DCM, rt | (±)-1-Allyl-2-(2-nitrophenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline | 85 | nih.gov |

| N-Acetyl | (n-Bu)₃SnCN | DDQ, 4Å MS, CH₂Cl₂, rt | (±)-2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile | 95 | mdpi.com |

Reactivity of the Aromatic Rings:

Functionalization of the aromatic rings of this compound via electrophilic aromatic substitution is governed by the electronic properties of the existing substituents.

Tetrahydroisoquinoline Aromatic Ring (A-Ring): This ring is substituted with an alkyl moiety (the fused dihydropyrrole ring) and the nitrogen of the sulfonamide. The N-sulfonyl group is strongly deactivating and meta-directing. However, the nitrogen atom is attached to the benzylic C8a position, not directly to the aromatic ring. The primary influence comes from the fused, substituted amino ring, which acts as an activating, ortho-, para-directing group. Therefore, electrophilic substitution is expected to occur at the C6 and C8 positions. Studies on the nitration of N-protected tetrahydroquinolines have shown that the position of substitution is highly dependent on the nature of the N-protecting group and the reaction conditions. researchgate.net

Benzyl (B1604629) Group Aromatic Ring (B-Ring): This ring is attached to a -CH₂SO₂- group. This group is electron-withdrawing and deactivating due to the sulfonyl moiety, and it will direct incoming electrophiles to the meta-position. However, substitution is generally directed by the stronger activating or deactivating groups, and in this case, the alkyl linkage makes it an ortho-, para-directing group, albeit a deactivating one. Therefore, electrophilic substitutions like nitration or halogenation would be expected to yield a mixture of ortho- and para-substituted products, with the reaction being slower than on unsubstituted benzene.

Classic Friedel-Crafts reactions are often unsuccessful on rings bearing strongly deactivating groups. libretexts.org Therefore, Friedel-Crafts alkylation or acylation on either aromatic ring of this compound would be challenging. libretexts.orgwikipedia.org

Structure Activity Relationship Sar Studies of N Sulfonyl 1,2,3,4 Tetrahydroisoquinoline Derivatives

Influence of Substituents on the Benzyl (B1604629) Moiety

The nature and position of substituents on the N-benzyl ring of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives play a significant role in modulating their biological activity. Research has demonstrated that the introduction of specific functional groups can enhance potency and selectivity for their intended molecular targets.

A primary structure-activity relationship study highlighted that the attachment of a methoxy (B1213986) (CH₃O) group or a trifluoromethoxy (CF₃O) group to the para-position of the phenyl ring was beneficial for enhancing the inhibitory activity against phosphodiesterase 4B (PDE4B). nih.gov This suggests that electron-donating or moderately electron-withdrawing groups at this position can positively influence the compound's interaction with the active site of the enzyme.

Furthermore, investigations into antiproliferative and microtubule disruptor activities have explored the effects of halogen substitutions on the pendant N-benzyl ring. nih.gov The synthesis and evaluation of compounds with mono- and dichloro-substitutions revealed that while these modifications led to improved antiproliferative activity, the enhancement was relatively modest. For instance, a 2',5'-dichlorobenzyl derivative was identified as a promising antiproliferative agent. nih.gov This indicates that the strategic placement of halogen atoms on the benzyl moiety can contribute to the cytotoxic potential of these compounds.

Table 1: Influence of Benzyl Moiety Substituents on Biological Activity

| Substituent | Position | Observed Effect | Target/Activity | Reference |

|---|---|---|---|---|

| Methoxy (CH₃O) | para | Enhanced inhibitory activity | PDE4B | nih.gov |

| Trifluoromethoxy (CF₃O) | para | Enhanced inhibitory activity | PDE4B | nih.gov |

| Monochloro | - | Modest improvement in antiproliferative activity | Antiproliferative | nih.gov |

| Dichloro (e.g., 2',5'-dichloro) | - | Promising antiproliferative activity | Antiproliferative | nih.gov |

Impact of Substitutions on the Tetrahydroisoquinoline Nucleus

Modifications on the tetrahydroisoquinoline (THIQ) nucleus are crucial for optimizing the pharmacological profile of N-sulfonyl derivatives. Strategic substitutions at various positions of this core structure have been shown to significantly affect their biological activity and selectivity.

Furthermore, the attachment of additional rigid substituents at the C-3 position of the 1,2,3,4-tetrahydroisoquinoline (B50084) ring has been found to be favorable for subtype selectivity. nih.gov Methylation at the C-3 position can force a more favorable conformation of other parts of the molecule, potentially mimicking the D-ring of steroids in steroidomimetic designs. nih.gov

Substitutions at the C-6 and C-7 positions of the THIQ nucleus are also critical. For instance, the presence of a 7-(cyclopentyloxy)-6-methoxy substitution pattern has been a focus of medicinal chemistry efforts to develop potent PDE4B inhibitors. nih.gov In the context of anticancer agents, substitutions at C-6 and C-7 with groups requisite for activity in the steroidal series, such as a 6-O-sulfamate, have been explored. nih.gov

Table 2: Impact of Tetrahydroisoquinoline Nucleus Substitutions on Biological Activity

| Position | Substitution | Observed Effect | Target/Activity | Reference |

|---|---|---|---|---|

| N-2 | Sulfonamide group | Key for improving inhibitory activity and subtype selectivity | PDE4B | nih.gov |

| C-3 | Additional rigid substituents (e.g., methyl) | Favored subtype selectivity; forces favorable conformation | PDE4B, Steroidomimetic design | nih.govnih.gov |

| C-6 | Methoxy group | Part of an optimized scaffold for PDE4B inhibition | PDE4B | nih.gov |

| C-7 | Cyclopentyloxy group | Part of an optimized scaffold for PDE4B inhibition | PDE4B | nih.gov |

| C-6 | O-sulfamate | Considered for anticancer activity in steroidomimetic agents | Anticancer | nih.gov |

Stereochemical Considerations in Biological Activity

Stereochemistry is a critical determinant of the biological activity of chiral compounds, and N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives are no exception. The spatial arrangement of substituents can significantly influence how a molecule interacts with its biological target, affecting both potency and selectivity.

The investigation of different isomers of related compounds has shown that stereochemistry plays a pivotal role in their biological activity. mdpi.com For many biologically active molecules, only one enantiomer or diastereomer exhibits the desired therapeutic effect, while the others may be less active or even contribute to off-target effects. This stereospecificity often arises from the three-dimensional nature of the binding sites on proteins, such as enzymes and receptors, which selectively recognize a specific stereoisomer.

In the context of 1-benzyl-substituted tetrahydroisoquinolines, the absolute configuration at the C-1 position is known to be a key factor in their pharmacological properties. beilstein-journals.org For instance, the stereochemistry at this position can dictate the preferred conformation of the molecule, which in turn affects its ability to fit into the binding pocket of its target protein. researchgate.net While specific studies on the stereochemistry of "2-(benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline" were not detailed in the provided search results, the principles derived from closely related structures underscore the importance of controlling and defining the stereochemistry in the design of new therapeutic agents.

Correlation between Molecular Features and Target Interaction Affinity

Docking simulations have been used to rationalize the structure-activity relationships observed for these compounds. For instance, the observation that rigid substituents at the C-3 position of the tetrahydroisoquinoline ring favor subtype selectivity is consistent with docking studies, suggesting a specific binding orientation that is enhanced by this structural modification. nih.gov

The sulfonamide group is a key feature that contributes to the binding affinity, likely through hydrogen bonding interactions with the target protein. nih.gov The N-benzyl group projects into a specific region of the binding site, and as discussed, substitutions on this moiety can further modulate the affinity. nih.gov

Conformational analysis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines has shown that N-alkylation can influence the preferred conformation, with N-alkylated derivatives often favoring a semi-folded conformation. researchgate.net This conformational preference can impact the orientation of the benzyl and tetrahydroisoquinoline rings relative to each other, which is crucial for optimal interaction with the target. The ability of the molecule to adopt a low-energy conformation that is complementary to the binding site is a key determinant of its affinity.

Pre Clinical Biological Evaluation and Mechanistic Insights

Antioxidant Potential

There are no specific studies that have investigated or reported on the antioxidant potential of 2-(benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline. Research on the antioxidant properties of other compounds within the broader class of 1,2,3,4-tetrahydroisoquinoline (B50084) sulfonamides exists, but data for the specific title compound could not be located.

Neuroprotective Effects of Tetrahydroisoquinoline Core (General Class)

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a key feature in numerous natural and synthetic compounds that have demonstrated significant neuroprotective properties. rsc.orgrsc.org These compounds are of particular interest in the study of neurodegenerative disorders such as Parkinson's disease (PD) and Alzheimer's disease (AD). rsc.org The neuroprotective mechanisms associated with the THIQ core are multifaceted, often involving antioxidant activity, modulation of glutamatergic neurotransmission, and anti-apoptotic effects. rsc.orgnih.gov

One of the well-studied mechanisms is the ability of THIQ derivatives to scavenge free radicals. For instance, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to inhibit the generation of free radicals. nih.gov This antioxidant capacity is crucial in protecting neuronal cells from oxidative stress, a key pathological factor in many neurodegenerative diseases. nih.gov The anti-apoptotic properties of some THIQ alkaloids, such as dauricine, also contribute significantly to their neuroprotective profile. rsc.org

Furthermore, certain THIQ compounds exhibit neuroprotection by interacting with the glutamatergic system. Glutamate-induced excitotoxicity is a major cause of neuronal cell death. nih.gov Research has demonstrated that 1MeTIQ can prevent glutamate-induced cell death and the associated influx of calcium ions (Ca2+). nih.gov This is achieved, in part, through the antagonism of NMDA receptors, a key component of the glutamatergic system. nih.gov In vivo studies have further confirmed that 1MeTIQ can prevent the release of excitatory amino acids in the rat frontal cortex. nih.gov

Several specific THIQ derivatives have been investigated for their potential therapeutic applications in neurodegeneration. rsc.orgnih.govacs.org Dauricine, a benzyl-THIQ alkaloid, has shown promise in models of Alzheimer's disease by reducing the accumulation of amyloid-beta (Aβ) and decreasing the phosphorylation of tau protein. rsc.org Salsolinol, another THIQ derivative, and its enantiomers have also demonstrated neuroprotective potential in in vitro studies. acs.org Conversely, it is important to note that some THIQs, like Tetrahydropapaveroline (THP), may exhibit neurotoxic properties, highlighting the structural-activity relationship's complexity within this class. researchgate.netresearchgate.net

Other Reported Biological Activities (General Class)

The tetrahydroisoquinoline (THIQ) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, as its derivatives exhibit a vast array of pharmacological activities beyond neuroprotection. researchgate.net This structural motif is present in numerous compounds that have been evaluated for various therapeutic applications. rsc.orgnih.govnih.gov The biological activities reported for the THIQ class are diverse, including antitumor, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. nih.govnih.govnuph.edu.ua

Antitumor and Anti-cancer Activity: THIQ-based compounds, both natural and synthetic, have been extensively studied for their cytotoxic effects against cancer cells. rsc.orgnih.gov Their mechanisms of action can include inhibition of critical cellular processes like angiogenesis and signaling pathways involving oncogenes like KRas. nih.gov For example, Trabectedin, a marine-derived THIQ alkaloid, is a clinically used antitumor agent. nih.gov Other synthetic derivatives have shown potent inhibition of KRas, an oncogene frequently mutated in colon, lung, and pancreatic cancers. nih.gov

Antimicrobial Activity: The THIQ scaffold has been incorporated into molecules with significant activity against a range of pathogens, including bacteria, fungi, and mycobacteria. rsc.orgnih.gov Specific synthetic derivatives have demonstrated good antibacterial activity, with some acting through the inhibition of DNA gyrase. rsc.org Others have been identified as potent agents against Mycobacterium tuberculosis. rsc.org Furthermore, N-substituted THIQ analogs have been evaluated for their antifungal activity against species like Candida glabrata and Saccharomyces cerevisiae. nih.gov

Antiviral Activity: Certain THIQ derivatives have been identified as potential antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). rsc.org Some analogs function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), adopting a "butterfly-like" conformation within the enzyme's binding pocket to inhibit its polymerase activity. rsc.org

Other Activities: The pharmacological versatility of the THIQ class extends to other areas. nih.gov Anti-inflammatory properties are a frequently reported activity for this class of compounds. researchgate.netmdpi.com Additionally, various derivatives have shown potential as anticoagulants, bronchodilators, and anticonvulsants. nih.govnih.gov Research into 1-aryl-6-hydroxy-THIQ analogs has also revealed potent antimalarial activity against Plasmodium falciparum, comparable to the standard drug chloroquine. rsc.org

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.com This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a target protein. For 2-(benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, docking studies would be employed to explore its potential interactions with various biological targets.

While specific docking studies for this exact compound are not extensively published, research on analogous N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinolines has demonstrated their potential as anticancer agents by targeting enzymes like aldo-keto reductase family 1 member C3 (AKR1C3). nih.gov In a hypothetical docking scenario, the this compound molecule would be placed into the active site of a target protein. The benzylsulfonyl group could engage in hydrophobic interactions and potentially form hydrogen bonds via its sulfonyl oxygens. The tetrahydroisoquinoline core provides a rigid scaffold that can fit into specific binding pockets, with the phenyl ring capable of forming π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. mdpi.com

Docking studies on similar THIQ derivatives have been performed against various targets, including the non-nucleoside inhibitor binding pocket of HIV-1 Reverse Transcriptase and the KRas receptor, revealing that the orientation and interactions of the THIQ scaffold are crucial for biological activity. nih.govscispace.com The scoring functions used in docking simulations provide an estimate of the binding free energy, helping to rank potential ligands and prioritize them for further experimental testing. nih.gov

Table 1: Potential Molecular Interactions of this compound in a Protein Active Site (Hypothetical)

| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Benzyl (B1604629) Ring | π-π Stacking, Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Sulfonyl Group (SO₂) | Hydrogen Bonding, Polar | Arginine (Arg), Lysine (Lys), Serine (Ser) |

| Tetrahydroisoquinoline Ring | Hydrophobic, van der Waals | Leucine (Leu), Valine (Val), Alanine (Ala) |

| Aromatic part of THIQ | π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr) |

Density Functional Theory (DFT) Principles and Reactivity Indices

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to molecules like this compound to calculate electronic properties and predict chemical reactivity. tandfonline.com Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. orientjchem.orgnih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. orientjchem.org For sulfonamide-containing compounds and tetrahydroisoquinoline derivatives, DFT studies have shown that substitutions on the aromatic rings can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. tandfonline.com

From these orbital energies, global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. researchgate.netchemaxon.com

Key Reactivity Indices:

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. It measures the resistance to change in electron distribution. Hard molecules have a large energy gap. orientjchem.org

Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2. This describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the ability of a molecule to accept electrons.

DFT studies on related sulfonamides and THIQ derivatives reveal how these indices correlate with biological activity. tandfonline.comorientjchem.org For instance, a higher electrophilicity might indicate a greater propensity to interact with nucleophilic sites in biological macromolecules.

Table 2: Representative DFT-Calculated Reactivity Descriptors for Analogous Scaffolds

| Compound Class | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical Energy Gap (ΔE) (eV) | Reference |

| Tetrahydroisoquinoline Derivatives | - | - | 3.60 - 3.66 | tandfonline.com |

| Substituted Sulfonamides | -6.16 to -6.53 | -0.86 to -0.63 | 5.54 - 5.81 | orientjchem.org |

| Isoquinoline (B145761) | -5.581 | 1.801 | 3.78 | figshare.com |

Note: Specific values for this compound would require a dedicated DFT calculation.

In Silico Prediction of Biological Interaction Parameters (e.g., Lipophilicity)

For this compound, various computational algorithms can predict the log P value. These predictions are based on the molecule's structure, summing the contributions of its fragments or atoms. A recent computational assessment of similar N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives predicted log P values in the range of 3.654 to 4.501, indicating a hydrophobic nature that would facilitate solubility in lipids. researchgate.net This hydrophobicity is a key factor in stabilizing ligand-receptor complexes. nih.gov

Other important parameters predicted in silico include:

Topological Polar Surface Area (TPSA): An indicator of a drug's ability to permeate cell membranes.

Water Solubility (log S): Affects absorption and formulation. N-sulfonyl-THIQ derivatives are generally predicted to be moderately to poorly soluble in water. researchgate.net

Drug-likeness: Evaluated based on rules like Lipinski's Rule of Five, which assesses properties like molecular weight, log P, and the number of hydrogen bond donors and acceptors. researchgate.net

Table 3: Predicted Physicochemical and ADME Properties for this compound and Related Analogs

| Parameter | Predicted Value/Range | Significance | Reference |

| Log P (Octanol/Water) | 3.654 - 4.501 (for analogs) | Membrane permeability, Lipophilicity | researchgate.net |

| Water Solubility (Log S) | -5.601 to -4.145 (for analogs) | Absorption, Formulation | researchgate.net |

| Molecular Weight | ~287.38 g/mol | Rule of Five Compliance | - |

| Hydrogen Bond Acceptors | 2 (Sulfonyl Oxygens) | Rule of Five Compliance | - |

| Hydrogen Bond Donors | 0 | Rule of Five Compliance | - |

| Lipinski's Rule of Five | Compliant | Potential Oral Bioavailability | researchgate.net |

Conformational Analysis and Stereochemical Modeling

The three-dimensional shape of a molecule is critical to its biological function. The tetrahydroisoquinoline ring is not planar and can adopt several conformations. Conformational analysis of the parent 1,2,3,4-tetrahydroisoquinoline (B50084) reveals that the saturated part of the molecule can exist in twisted half-chair or boat conformations. researchgate.netresearchgate.net DFT and ab initio calculations have shown two low-energy twisted conformers, differing by the axial or equatorial position of the N-H bond, to be very close in energy. researchgate.net

For this compound, the bulky benzylsulfonyl group attached to the nitrogen atom will significantly influence the conformational preference of the six-membered heterocyclic ring. The orientation of the benzylsulfonyl group itself—the rotational barriers around the N-S and S-C bonds—adds further complexity. Stereochemical modeling would be used to identify the lowest energy conformers, which are the most likely to be biologically active. These studies can reveal the spatial arrangement of the key functional groups, providing a more accurate model for molecular docking and understanding structure-activity relationships. lew.ro High-level quantum chemistry calculations can discriminate between stable conformations and determine the energy barriers separating them. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds like tetrahydroisoquinoline derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs. rsc.orgnih.gov

A QSAR study on THIQ derivatives would involve several steps:

Data Set Collection: A series of this compound analogs with experimentally measured biological activity (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can include physicochemical properties (log P, TPSA), electronic descriptors (from DFT), and topological indices. nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation sets.

A QSAR study on THIQ derivatives targeting histone deacetylase 8 (HDAC8) identified that various substitutions on the THIQ scaffold were crucial in modulating inhibitory activity. nih.gov Such models can provide valuable insights into which structural features of this compound are most important for a desired biological effect, guiding the design of more potent and selective molecules.

Future Research Directions and Rational Design Implications

Strategic Development of Novel N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Analogues

The development of novel analogues of 2-(benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is a key area for future research, aiming to enhance potency, selectivity, and pharmacokinetic properties. The THIQ nucleus is a versatile scaffold found in a wide range of biologically active compounds. Strategic modifications can be made to both the tetrahydroisoquinoline core and the benzylsulfonyl group to explore the structure-activity relationships (SAR).

Key strategies for the development of new analogues include:

Substitution on the Aromatic Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the phenyl ring of the benzylsulfonyl moiety and the aromatic ring of the THIQ core can significantly influence biological activity. For instance, fluorinated THIQ derivatives are of particular interest due to the unique properties conferred by fluorine in medicinal chemistry.

Modification of the Sulfonyl Linker: Altering the length and flexibility of the linker between the sulfonyl group and the phenyl ring can impact binding affinity and selectivity for biological targets.

Stereochemical Control: The THIQ core contains a stereocenter at the C-1 position, and the synthesis of enantiomerically pure analogues is crucial, as different enantiomers often exhibit distinct biological activities and metabolic profiles.

Table 1: Proposed Modifications for Novel N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Analogues

| Modification Area | Examples of Substituents/Modifications | Rationale |

| Benzyl (B1604629) Ring | -F, -Cl, -Br, -CH3, -OCH3, -NO2 | Modulate electronic properties and lipophilicity to improve target interaction and cell permeability. |

| THIQ Aromatic Ring | -F, -Cl, -OH, -OCH3 | Influence binding affinity and metabolic stability. |

| Sulfonyl Linker | Insertion of methylene (B1212753) groups (-(CH2)n-) | Optimize spatial orientation and interaction with the target's binding pocket. |

| Stereochemistry | Synthesis of (R)- and (S)-enantiomers | Investigate stereospecific interactions with biological targets. |

The systematic exploration of these modifications will generate a library of novel compounds for biological screening, providing valuable data for establishing comprehensive SAR and guiding the design of more potent and selective therapeutic agents.

Exploration of Additional Biological Targets and Pathways

While the initial biological activities of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have been explored, there is vast potential to investigate their effects on additional biological targets and pathways. The THIQ scaffold is known to interact with a diverse range of receptors and enzymes.

Future research should focus on screening this compound and its newly synthesized analogues against a broad panel of biological targets, including but not limited to:

Antimicrobial Targets: N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have shown promise as antifungal agents. Further studies could explore their efficacy against a wider range of fungal and bacterial strains, including drug-resistant variants.

Anticancer Pathways: The THIQ framework is present in several natural and synthetic compounds with cytotoxic effects against cancer cell lines. Investigating the impact of these compounds on key cancer-related pathways, such as NF-κB inhibition, could reveal novel anticancer agents.

Neurological Targets: Given that the THIQ structure is a core component of many neuroactive compounds, exploring the effects of these analogues on targets within the central nervous system, such as muscarinic receptors, could lead to treatments for neurodegenerative disorders.

Antiviral Activity: Certain THIQ derivatives have demonstrated antiviral properties, including against coronaviruses. This opens up an important avenue for the development of new antiviral therapies.

A comprehensive biological evaluation will not only identify new therapeutic applications for this class of compounds but also provide a deeper understanding of their mechanism of action.

Application of Green Chemistry Principles in Synthesis

The chemical synthesis of this compound and its derivatives presents an opportunity to implement green chemistry principles, minimizing environmental impact and improving efficiency. Traditional synthetic methods often involve harsh reaction conditions and the use of hazardous reagents.

Future synthetic strategies should focus on:

Eco-Friendly Catalysts: The use of recyclable and environmentally benign catalysts, such as Preyssler heteropolyacids, has been shown to be effective in the synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines, offering high yields under mild conditions.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of THIQ sulfonamide derivatives.

Solvent-Free or Green Solvents: Developing synthetic protocols that minimize or eliminate the use of volatile organic solvents is a key aspect of green chemistry.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

By embracing these principles, the synthesis of these valuable compounds can be made more sustainable and economically viable.

Integration of Computational Approaches for Lead Optimization

Computational chemistry plays a pivotal role in modern drug discovery, offering powerful tools for lead optimization. Integrating these approaches into the development of this compound analogues can accelerate the design-synthesize-test cycle.

Key computational methods to be employed include:

Molecular Docking: To predict the binding modes and affinities of novel analogues with their biological targets, providing insights into the key interactions that drive activity.

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the chemical structure of the compounds with their biological activity, enabling the prediction of the potency of virtual compounds.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-receptor complex, providing a more realistic understanding of the binding event.

Table 2: Computational Tools for Lead Optimization

| Computational Method | Application in Drug Design | Expected Outcome |

| Molecular Docking | Predict binding orientation and affinity. | Prioritization of compounds for synthesis. |

| 3D-QSAR | Correlate molecular fields with biological activity. | Guide the design of more potent analogues. |

| ADMET Prediction | Assess drug-like properties. | Selection of candidates with better pharmacokinetic profiles. |

| MD Simulations | Analyze the stability of ligand-protein complexes. | Deeper understanding of binding mechanisms. |

These computational strategies will facilitate a more rational and efficient approach to lead optimization, reducing the time and cost associated with drug development.

Advancements in Synthetic Methodology for Complex Derivatives

The synthesis of structurally complex and diverse 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives requires the development of advanced and efficient synthetic methodologies. While classical methods like the Pictet-Spengler and Bischler-Napieralski reactions are well-established, novel approaches are needed to access a wider range of chemical space.

Future research in synthetic methodology should focus on:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the rapid construction of structurally diverse THIQ derivatives from simple starting materials in a single step.

De Novo Synthetic Routes: Developing new synthetic pathways to access highly functionalized and unique THIQ scaffolds, such as those containing fluorine atoms.

Diversity-Oriented Synthesis (DOS): Implementing DOS strategies to generate libraries of complex and diverse THIQ derivatives for high-throughput screening.

These advancements will enable the creation of novel and complex N-sulfonyl-1,2,3,4-tetrahydroisoquinoline analogues with potentially superior biological properties.

Q & A

Q. What are the most reliable synthetic routes for preparing 2-(benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via sulfonylation of the tetrahydroisoquinoline core using benzylsulfonyl chloride. Key steps include:

- Nucleophilic substitution : Reacting 1,2,3,4-tetrahydroisoquinoline with benzylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions.

- Microwave-assisted synthesis : This method reduces reaction time (30–60 minutes) and improves yield (up to 85%) compared to conventional heating .

- Critical parameters : Solvent polarity (e.g., DMF vs. THF), temperature control (±2°C), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) significantly impact purity. Use TLC or HPLC to monitor reaction progress .

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR analysis :

- 1H NMR : Look for characteristic signals: δ 3.5–4.5 ppm (CH2 groups in tetrahydroisoquinoline), δ 7.2–7.6 ppm (benzyl aromatic protons), and δ 3.1–3.3 ppm (sulfonyl-CH2).

- 13C NMR : Confirm sulfonyl group presence (δ 55–60 ppm for SO2-CH2) and tetrahydroisoquinoline carbons (δ 25–35 ppm for aliphatic carbons) .

- X-ray crystallography : Resolve crystal structures to verify stereochemistry and bond angles. For example, similar compounds like 2-(iodophenyl)-tetrahydroisoquinoline derivatives show planar sulfonyl groups and chair conformations in the tetrahydroisoquinoline ring .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases (e.g., PKA, PKC) or proteases using fluorogenic substrates. IC50 values <10 µM suggest therapeutic potential .

- Antimicrobial screening : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with control compounds like ciprofloxacin .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Note that substituents like methoxy or bromo groups in analogs enhance selectivity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scalability while maintaining green chemistry principles?

- Methodological Answer :

- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity and lower toxicity .

- Catalysis : Use immobilized base catalysts (e.g., polymer-supported DBU) to reduce waste. Yields >80% are achievable with catalyst recovery ≥90% .

- Flow chemistry : Implement continuous-flow reactors to enhance heat transfer and reduce reaction time by 50% compared to batch processes .

Q. How do structural modifications (e.g., substituents on the benzyl or tetrahydroisoquinoline rings) affect biological activity, and how can contradictory data be resolved?

- Methodological Answer :

- SAR studies :

| Substituent Position | Activity Trend (Example) | Mechanism Insight |

|---|---|---|

| Benzyl para-methoxy | ↑ Anticancer (IC50 ↓ 30%) | Enhanced membrane permeability |

| Tetrahydroisoquinoline C-7 bromo | ↓ Enzyme inhibition | Steric hindrance at active site |

- Resolving contradictions :

- Use isothermal titration calorimetry (ITC) to validate binding affinities when enzymatic assays and cell-based data conflict.

- Perform molecular dynamics simulations to assess substituent flexibility and target interactions .

Q. What advanced techniques are required to study the compound’s interaction with biological targets at the molecular level?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors like GPCRs. For example, sulfonyl-containing analogs show kon values of 1.5×10⁴ M⁻¹s⁻¹ .

- Cryo-EM : Resolve complex structures with targets (e.g., ion channels) at near-atomic resolution (≤3.0 Å). Requires ≥90% compound purity .

- Metabolomics : Use LC-MS to track metabolic stability in hepatocyte models. Half-life (t1/2) >60 minutes indicates suitability for in vivo studies .

Data Analysis and Validation

Q. How should researchers address discrepancies in reported biological activities between similar tetrahydroisoquinoline derivatives?

- Methodological Answer :

- Normalize data : Account for variations in assay conditions (e.g., ATP concentration in kinase assays). Use standardized protocols like CLSI guidelines for antimicrobial tests .

- Meta-analysis : Pool data from ≥5 independent studies. For example, sulfonyl derivatives show a mean logP of 2.5±0.3, correlating with CNS penetration .

- Control experiments : Include positive (e.g., doxorubicin for cytotoxicity) and negative (DMSO vehicle) controls to validate assay robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.